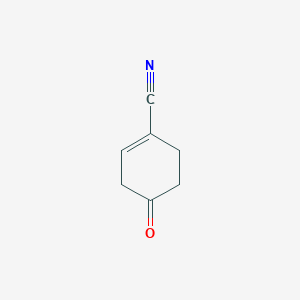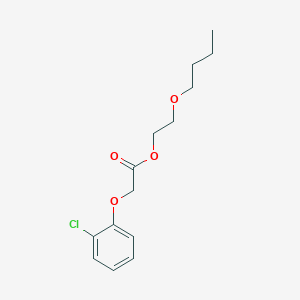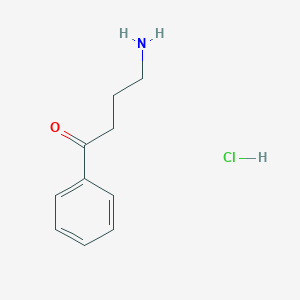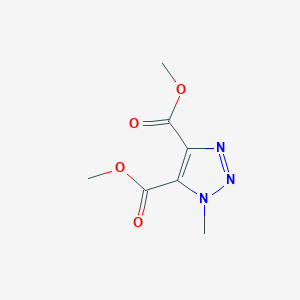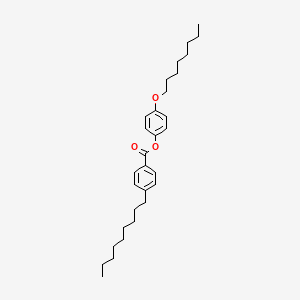
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE is a chemical compound with the molecular formula C28H44O3. It is an ester derivative of benzoic acid, featuring a nonyl group attached to the benzoic acid moiety and an octyloxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-nonylbenzoic acid with 4-(octyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation: The nonyl and octyloxy groups can undergo oxidation reactions, leading to the formation of carboxylic acids and alcohols, respectively.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-nonylbenzoic acid and 4-(octyloxy)phenol.
Oxidation: Nonanoic acid and 4-(octyloxy)benzoic acid.
Substitution: Products such as 4-nitrobenzoic acid derivatives or 4-bromobenzoic acid derivatives.
Applications De Recherche Scientifique
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates, which are important in display technologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in the development of medicinal compounds, particularly those targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials, including coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active benzoic acid and phenol derivatives. These metabolites can then interact with cellular components, modulating various biochemical pathways. For example, benzoic acid derivatives are known to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE can be compared with other similar compounds, such as:
Benzoic acid, 4-methyl-, phenyl ester: This compound has a methyl group instead of a nonyl group, resulting in different physical and chemical properties.
Benzoic acid, 4-(octyloxy)-, 4-(5-nonyl-2-pyrimidinyl)phenyl ester: This compound features a pyrimidinyl group, which imparts unique biological activities.
4-(Phenylazo)benzoic acid: This compound contains an azo group, which is known for its photochromic properties.
The uniqueness of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester lies in its specific combination of nonyl and octyloxy groups, which confer distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
74161-80-1 |
|---|---|
Formule moléculaire |
C30H44O3 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-nonylbenzoate |
InChI |
InChI=1S/C30H44O3/c1-3-5-7-9-11-12-14-16-26-17-19-27(20-18-26)30(31)33-29-23-21-28(22-24-29)32-25-15-13-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3 |
Clé InChI |
LIFGFXHSHJHSJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


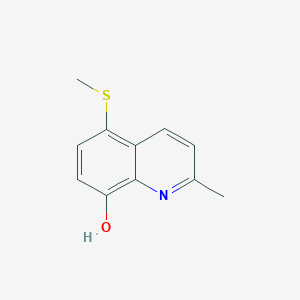

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)
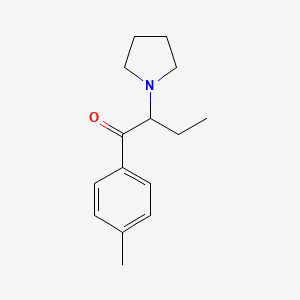
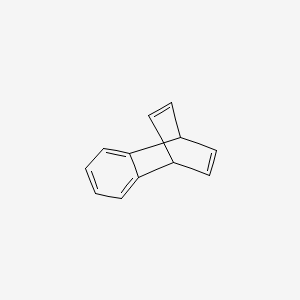
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)
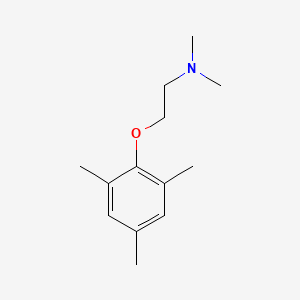
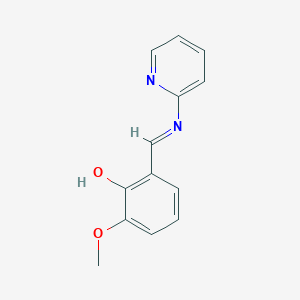
![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)
